molecular formula C9H14O5 B8299279 2-Acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester

2-Acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester

Cat. No. B8299279
M. Wt: 202.20 g/mol
InChI Key: PJDPLVPHJGEQJF-UHFFFAOYSA-N
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Patent
US06995263B2

Procedure details

Pyridine (5.3 ml, 65.92 mmol) was dropped within 3 min to an ice cooled solution of 5-methoxy-3-oxo-pentanoic acid methyl ester (5.28 g, 32.96 mmol) and anhydrous magnesium chloride (3.14 g, 32.96 mmol) in dichloromethane (50 ml). Acetic anhydride (3.27 ml, 34.6 mmol) was added within 3 min. The reaction mixture was stirred over night at RT and after partial removal of the solvent under reduced pressure it was partitioned between ether and 1 N HCl/water. The ether solution was concentrated under reduced pressure to give 5.87 g (29 mmol, 88%) 2-acetyl-5-methoxy-3-oxo-pentanoic acid methyl ester.
Quantity
5.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][O:8][C:9](=[O:17])[CH2:10][C:11](=[O:16])[CH2:12][CH2:13][O:14][CH3:15].[Cl-].[Mg+2].[Cl-].[C:21](OC(=O)C)(=[O:23])[CH3:22]>ClCCl>[CH3:7][O:8][C:9](=[O:17])[CH:10]([C:21](=[O:23])[CH3:22])[C:11](=[O:16])[CH2:12][CH2:13][O:14][CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.28 g
Type
reactant
Smiles
COC(CC(CCOC)=O)=O
Name
Quantity
3.14 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after partial removal of the solvent under reduced pressure it
CUSTOM
Type
CUSTOM
Details
was partitioned between ether and 1 N HCl/water
CONCENTRATION
Type
CONCENTRATION
Details
The ether solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(CCOC)=O)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29 mmol
AMOUNT: MASS 5.87 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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